molecular formula C13H10ClN5 B8450214 (4-Chloro-phenyl)-(6-pyrazol-1-yl-pyrazin-2-yl)-amine

(4-Chloro-phenyl)-(6-pyrazol-1-yl-pyrazin-2-yl)-amine

Cat. No.: B8450214
M. Wt: 271.70 g/mol
InChI Key: ZHYRJGSPDLBOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-phenyl)-(6-pyrazol-1-yl-pyrazin-2-yl)-amine is a useful research compound. Its molecular formula is C13H10ClN5 and its molecular weight is 271.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10ClN5

Molecular Weight

271.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-pyrazol-1-ylpyrazin-2-amine

InChI

InChI=1S/C13H10ClN5/c14-10-2-4-11(5-3-10)17-12-8-15-9-13(18-12)19-7-1-6-16-19/h1-9H,(H,17,18)

InChI Key

ZHYRJGSPDLBOCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC(=CN=C2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% in mineral oil, 156 mg, 3.90 mmol) was added to a suspension of pyrazole (260 mg, 3.82 mmol) in N,N-dimethylformamide (5 mL) and the mixture was heated to 50° C. for 20 minutes. (4-Chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tert-butyl ester (260 mg, 0.76 mmol) was added and stirring was continued for 30 minutes at the same temperature. The temperature was raised to 100° C. and the mixture was stirred overnight. The reaction mixture was quenched with brine and extracted with ethyl acetate (4×15 mL). The combined organic phases were washed with brine, dried over anhydrous sodium sulphate, filtrated and evaporated to give the crude product. Flash chromatography (ethyl acetate/heptane as eluent) gave (4-chloro-phenyl)-(6-pyrazol-1-yl-pyrazin-2-yl)-amine (56 mg, 27%) as a yellow solid.
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
(4-Chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tert-butyl ester
Quantity
260 mg
Type
reactant
Reaction Step Two
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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